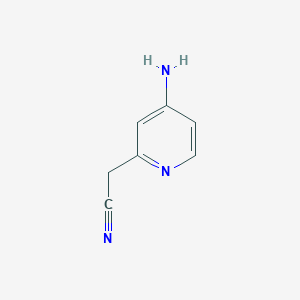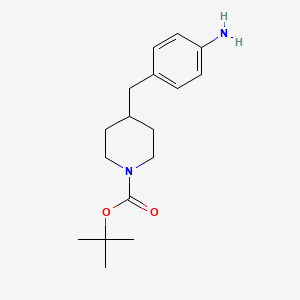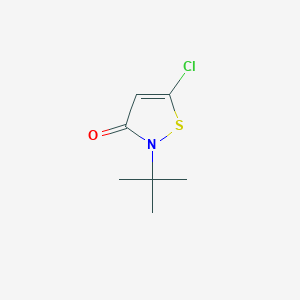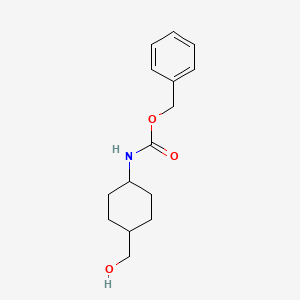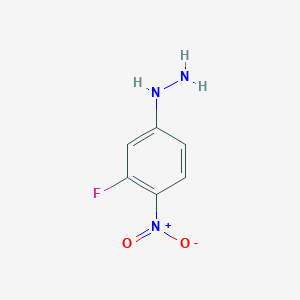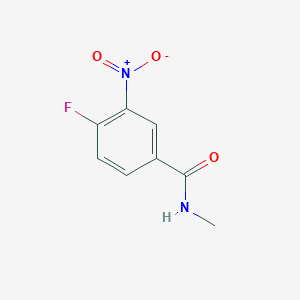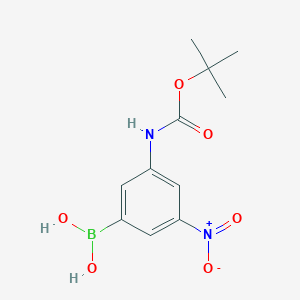
Acide 3-Boc-amino-5-nitrophénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Boc-Amino-5-nitrophenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group, a nitro group, and a tert-butoxycarbonyl-protected amino group on a phenyl ring. These functional groups make it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Applications De Recherche Scientifique
3-Boc-Amino-5-nitrophenylboronic acid has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques for labeling and detecting biomolecules.
Material Science: It is used in the development of advanced materials, such as polymers and sensors, due to its unique reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-Amino-5-nitrophenylboronic acid typically involves the following steps:
Nitration of Phenylboronic Acid: The starting material, phenylboronic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the phenyl ring.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
Coupling Reaction: The protected amino group is then coupled with the nitrated phenylboronic acid using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) to form the final product.
Industrial Production Methods
Industrial production of 3-Boc-Amino-5-nitrophenylboronic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Boc-Amino-5-nitrophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol).
Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride.
Deprotection: Trifluoroacetic acid, dichloromethane.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or aryl-vinyl compounds.
Reduction: Formation of the corresponding amino derivative.
Deprotection: Formation of the free amino compound.
Mécanisme D'action
The mechanism of action of 3-Boc-Amino-5-nitrophenylboronic acid primarily involves its ability to participate in various chemical reactions due to the presence of the boronic acid, nitro, and tert-butoxycarbonyl-protected amino groups. The boronic acid group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, while the nitro group can be reduced to an amino group, and the tert-butoxycarbonyl group can be deprotected under acidic conditions. These reactions enable the compound to act as a versatile intermediate in the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid: Similar structure but lacks the nitro group.
(3-((tert-Butoxycarbonyl)amino)methyl)phenylboronic acid: Similar structure with a methyl group instead of a nitro group.
(3-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)boronic acid: Similar structure with the nitro group at a different position.
Uniqueness
3-Boc-Amino-5-nitrophenylboronic acid is unique due to the presence of both the nitro group and the tert-butoxycarbonyl-protected amino group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrophenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O6/c1-11(2,3)20-10(15)13-8-4-7(12(16)17)5-9(6-8)14(18)19/h4-6,16-17H,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHZIEFAMNBMIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
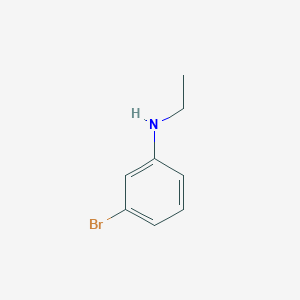
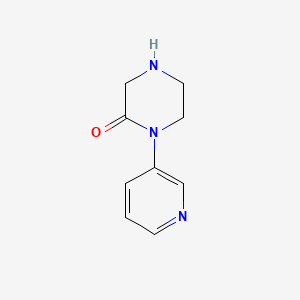
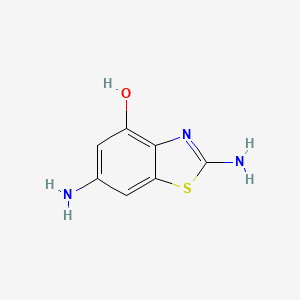
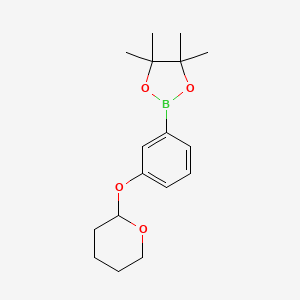
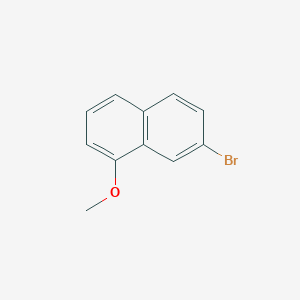
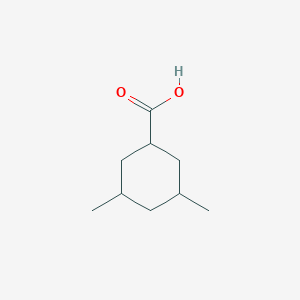
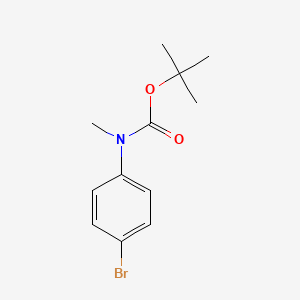
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)
